
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid, also known as CTMOC, is a novel compound that has shown promising results in scientific research. This compound has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is not yet fully understood. However, it has been suggested that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to reduce inflammation, inhibit tumor growth, and improve the overall health of cells and tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is its unique structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are many potential future directions for the study of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid. Some of these include further research into its mechanism of action, the development of new synthesis methods that improve its solubility and stability, and the exploration of its potential use as a treatment for various diseases.
Conclusion:
In conclusion, 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is a novel compound that has shown promising results in scientific research. This compound has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology. Further research into 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid could lead to the development of new treatments for various diseases and the advancement of the field of medicine as a whole.
Synthesis Methods
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine, 4-methoxybenzaldehyde, and thiosemicarbazide. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
The unique structure of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has made it a potential candidate for various scientific research applications. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various other diseases.
properties
IUPAC Name |
4-cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSHGLMOCVKMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SCC(=O)N2C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


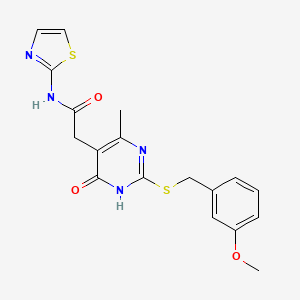
![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2946583.png)
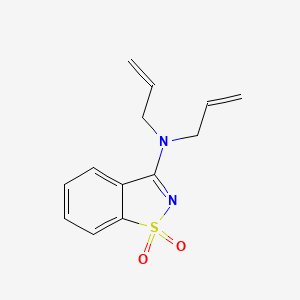
![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2946587.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)
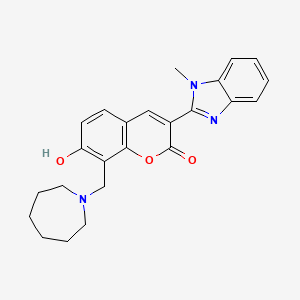


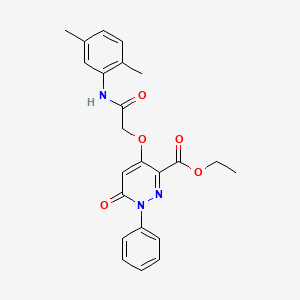
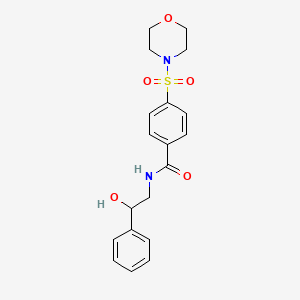
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)
![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)
